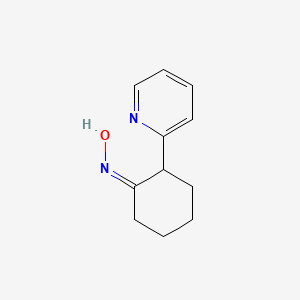

2-Pyridin-2-yl-cyclohexanone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Pyridin-2-yl-cyclohexanone oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine group attached to a carbon atom of a carbon-nitrogen double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The classical method for synthesizing 2-Pyridin-2-yl-cyclohexanone oxime involves the reaction of 2-Pyridin-2-yl-cyclohexanone with hydroxylamine. This reaction typically occurs in the presence of a solvent such as methanol or ethanol and may require an acid or base catalyst to proceed efficiently . The general reaction scheme is as follows:

2-Pyridin-2-yl-cyclohexanone+NH2OH→2-Pyridin-2-yl-cyclohexanone oxime

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridin-2-yl-cyclohexanone oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted oximes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Pyridin-2-yl-cyclohexanone oxime, also known as PHO, is a chemical compound with diverse applications in scientific research. Its unique structure, combining a cyclohexanone moiety with a pyridine ring and an oxime group, imparts distinct chemical and biological properties, making it valuable for both research and industrial applications.

Scientific Research Applications

This compound has been extensively studied for its potential applications across various scientific disciplines.

Chemistry this compound serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

Biology It is investigated for its potential biological activities, including antimicrobial and antifibrotic properties. this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of collagen in hepatic stellate cells, thereby exhibiting anti-fibrotic properties.

Medicine this compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry It is utilized in the production of fine chemicals and as a building block in organic synthesis.

Biochemical Analysis

This compound plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine, which facilitates the conversion of aldehydes and ketones into oximes. At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules and forms stable complexes with enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The oxime group can be oxidized to form nitrile oxides. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction The oxime can be reduced to the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

- Substitution The oxime group can participate in nucleophilic substitution reactions. Nucleophiles such as halides or alkoxides can be used under basic conditions.

Oximes and Hydrazones in Bioconjugation

The formation of oximes and hydrazones is used in numerous scientific fields as a simple and versatile conjugation strategy . This imine-forming reaction is applied in diverse fields such as polymer chemistry, biomaterials and hydrogels, dynamic combinatorial chemistry, organic synthesis, and chemical biology . Oxime and hydrazone bond formation meets several requirements and is frequently applied for bioconjugations . The oxime/hydrazone tether is very small in size, consisting only of three non-hydrogen atoms (C=N–X with X = O or NH), and thus constitutes a minimal perturbation of the native biomolecule . The hydrolytic stability can be effectively tailored by making structural changes to the linking moiety, for example, by employing oximes, which generally display much higher stability than hydrazones .

Use as Therapeutic Agents

Oximes, which are highly bioactive molecules, have versatile uses in the medical sector and have been indicated to possess biological activity .

- Anti-inflammatory Activity Studies indicate that 3,3-dimethyl-2,6-dimethylpiperidine-4-one oxime has severe general anti-inflammatory activity .

- Anticancer Agents Oximes have been indicated to have dual roles as anticancer agents and MDR (multidrug resistance) reversal agents . The incorporation of the oxime group into one of the compounds allowed this compound to become a highly potent antiproliferative agent from a nonactive substrate .

- Counteractive Agent to Organophosphorus Compound Poisoning Research has shown that certain oximes combined with atropine, increased the survival of all animals . Moreover, this oxime proved to have a better PI against poisoning than other commonly known drugs .

Wirkmechanismus

The mechanism of action of 2-Pyridin-2-yl-cyclohexanone oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which can modulate its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Pyridin-2-yl-pyrimidine derivatives: These compounds share a similar pyridine moiety and have been studied for their biological activities.

Pyridine oximes: A broader class of compounds that includes various oxime derivatives of pyridine.

Uniqueness

2-Pyridin-2-yl-cyclohexanone oxime is unique due to its specific structure, which combines a cyclohexanone moiety with a pyridine ring and an oxime group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer |

3297-68-5 |

|---|---|

Molekularformel |

C11H14N2O |

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

(NE)-N-(2-pyridin-2-ylcyclohexylidene)hydroxylamine |

InChI |

InChI=1S/C11H14N2O/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9,14H,1-2,5,7H2/b13-11+ |

InChI-Schlüssel |

GVMAYKQRHPICEB-ACCUITESSA-N |

SMILES |

C1CCC(=NO)C(C1)C2=CC=CC=N2 |

Isomerische SMILES |

C1CC/C(=N\O)/C(C1)C2=CC=CC=N2 |

Kanonische SMILES |

C1CCC(=NO)C(C1)C2=CC=CC=N2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.